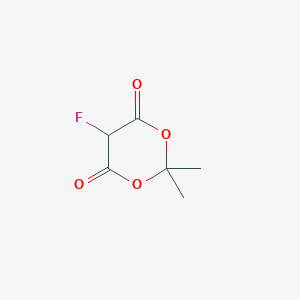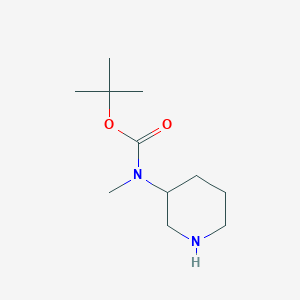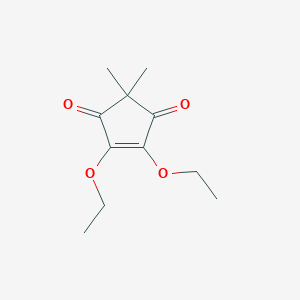
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research. This compound is commonly known as DDC and has been studied extensively due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of DDC is primarily due to its ability to chelate metal ions. DDC forms a stable complex with metal ions, which can alter the biological activity of these ions. For example, DDC has been shown to inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
DDC has been shown to have a variety of biochemical and physiological effects. One of the primary effects of DDC is its ability to induce oxidative stress. DDC can generate reactive oxygen species, which can damage DNA, proteins, and lipids. This oxidative stress can lead to cell death and has been implicated in various diseases, including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DDC in lab experiments is its ability to selectively chelate metal ions. This property allows researchers to study the role of metal ions in biological processes and disease. However, there are also limitations to using DDC in lab experiments. One limitation is that DDC can generate reactive oxygen species, which can cause non-specific damage to biological samples. Additionally, DDC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DDC. One area of research is the development of new chelators that can selectively remove metal ions from biological samples without generating reactive oxygen species. Another area of research is the development of new methods for delivering DDC to specific tissues or cells. This could allow for more targeted studies on the role of metal ions in specific diseases or biological processes. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of DDC, particularly its role in oxidative stress and DNA damage.
Conclusion
In conclusion, 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research due to its unique properties. DDC can selectively chelate metal ions and has been used to study the role of metal ions in various biological processes and diseases. However, there are also limitations to using DDC in lab experiments, including its ability to generate reactive oxygen species and its toxicity at high concentrations. Future research on DDC should focus on developing new chelators and delivery methods, as well as more in-depth studies on its biochemical and physiological effects.
Synthesemethoden
The synthesis of DDC involves the reaction between ethyl acetoacetate and cyclopentanone in the presence of a strong base. The reaction proceeds through an aldol condensation reaction, followed by dehydration and decarboxylation to yield DDC. This synthesis method has been well established and is widely used in the preparation of DDC for research purposes.
Wissenschaftliche Forschungsanwendungen
DDC has been used extensively in scientific research due to its unique properties. One of the primary applications of DDC is as a chelator for metal ions. DDC has a high affinity for metal ions such as iron, copper, and zinc, and can be used to selectively remove these ions from biological samples. This property has been used to study the role of metal ions in various biological processes, including oxidative stress, DNA damage, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
171195-56-5 |
|---|---|
Produktname |
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione |
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
InChI-Schlüssel |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Kanonische SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Synonyme |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
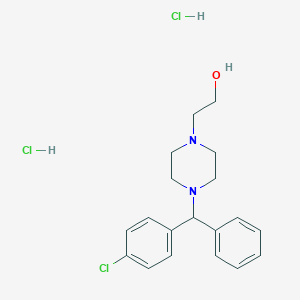
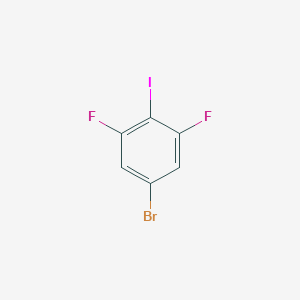
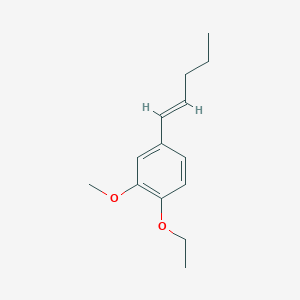

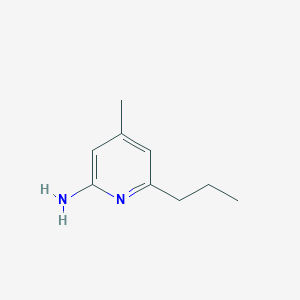

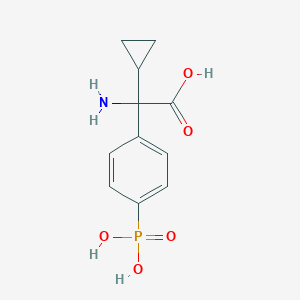

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
